molecular formula C11H15BrClN B1523474 {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride CAS No. 1333825-68-5

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride

Cat. No.: B1523474
CAS No.: 1333825-68-5
M. Wt: 276.6 g/mol
InChI Key: JZIMFVAHAHDYEP-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The compound’s systematic name is {[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride . This name reflects:

  • Cyclopropane core : A three-membered saturated carbon ring.
  • 4-Bromophenyl substituent : A phenyl group with bromine at the para position (C-4) attached to one carbon of the cyclopropane ring.
  • Methylamine substituent : A methylamine group (-CH₂NHCH₃) attached to another carbon of the cyclopropane ring.
  • Hydrochloride salt : The amine is protonated, forming a salt with hydrochloric acid (HCl).

The structure is confirmed by its SMILES notation : CNCC1(CC1)c1ccc(cc1)Br.Cl, and InChIKey : JZIMFVAHAHDYEP-UHFFFAOYSA-N.

Structural Features

  • Cyclopropane geometry : The cyclopropane ring imposes significant ring strain, conferring unique reactivity and steric properties.
  • Bromophenyl group : The electron-withdrawing bromine atom at the para position of the phenyl ring influences electronic interactions.
  • Methylamine moiety : The tertiary amine group facilitates salt formation with HCl, enhancing solubility in polar solvents.

Properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIMFVAHAHDYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-Bromophenyl)cyclopropane Intermediate

  • Starting Material: 4-bromostyrene or 4-bromophenyl derivatives.
  • Method: Cyclopropanation of the vinyl group using carbenoid reagents such as diazomethane or Simmons-Smith reagents (e.g., diiodomethane with zinc-copper couple).
  • Outcome: Formation of 1-(4-bromophenyl)cyclopropane with retention of the bromine substituent on the aromatic ring.

Introduction of the Methylaminomethyl Group

  • Approach 1: Halomethylation and Amination
    • Step 1: Bromomethylation of the cyclopropane ring at the methylene position adjacent to the cyclopropyl group to introduce a leaving group (e.g., bromomethyl derivative).
    • Step 2: Nucleophilic substitution with methylamine to replace the bromide with a methylamino group.
  • Approach 2: Reductive Amination
    • Step 1: Oxidation of the cyclopropylmethyl group to the corresponding aldehyde.
    • Step 2: Reductive amination with methylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Outcome: Formation of the free base {[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amine.

Formation of the Hydrochloride Salt

  • Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol, diethyl ether).
  • Result: Precipitation or crystallization of the hydrochloride salt, this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclopropanation Diazomethane or Simmons-Smith reagent, Zn-Cu, inert solvent (e.g., ether) Control temperature to avoid ring opening
Halomethylation Formaldehyde + HBr or paraformaldehyde + HBr Generates bromomethyl intermediate
Amination Methylamine, solvent (ethanol or THF), room temperature to reflux Excess methylamine ensures complete substitution
Reductive amination (alt.) Aldehyde intermediate + methylamine + NaBH3CN or NaBH(OAc)3 Mild reducing agents preferred to avoid side reactions
Salt formation HCl gas or HCl in solvent, stirring at 0-25°C Yields crystalline hydrochloride salt

Analytical Data and Purity Considerations

  • Purity of intermediates and final product is typically confirmed by NMR, mass spectrometry, and melting point analysis.
  • The hydrochloride salt form improves stability and solubility, facilitating purification by recrystallization.

Research Findings and Patents

  • The patent CN101472887A describes cyclopropyl amine derivatives with various substitutions, including 4-bromophenyl groups, and outlines synthetic routes involving cyclopropanation and amination steps consistent with the above methods.
  • No direct literature or patent specifically details the exact preparation of this compound, but the synthetic strategies align with established organic synthesis protocols for similar compounds.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Cyclopropanation Simmons-Smith or diazomethane Zn-Cu, diiodomethane, diazomethane High stereoselectivity Handling of diazomethane hazardous
Halomethylation + Amination Bromomethylation + substitution Formaldehyde + HBr, methylamine Straightforward, scalable Control of side reactions
Reductive Amination (alternative) Aldehyde + methylamine + reducing agent NaBH3CN or NaBH(OAc)3 Mild conditions, selective Requires aldehyde intermediate
Salt Formation Acid-base reaction HCl gas or HCl in solvent Improves stability and purity Requires careful handling of acid

This comprehensive analysis provides a professional and authoritative overview of the preparation methods for this compound based on available chemical knowledge and patent disclosures. The synthesis involves classical organic transformations including cyclopropanation, amination, and salt formation, with optimization possible depending on scale and desired purity.

Chemical Reactions Analysis

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or sodium cyanide (NaCN), leading to the formation of azides or nitriles.

Scientific Research Applications

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride (Target) C₁₀H₁₃BrClN ~264.1 (estimated) 4-Bromophenyl, methylamine High lipophilicity (due to Br), potential CNS activity
1-(4-Methoxyphenyl)cyclopropanamine hydrochloride () C₁₀H₁₄ClNO 215.68 4-Methoxyphenyl Lower lipophilicity vs. Br analog; enhanced solubility due to methoxy group
Compound 35 () C₁₈H₂₂ClFNO₂S 394.89 5-Fluoro-2-methoxyphenyl, methoxythiophen-3-ylmethyl Selective 5-HT2C receptor agonist; sulfur atom improves metabolic stability
((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine () C₉H₁₅N₃ 165.24 2-Methylimidazole Hydrogen-bonding capability; potential for kinase inhibition
Bromopropylate () C₁₇H₁₆Br₂O₃ 428.12 Ester, 4-bromophenyl Pesticide use; ester group increases hydrolytic instability
Key Observations:
  • Substituent Effects : The 4-bromophenyl group in the target compound confers significant lipophilicity and electron-withdrawing character , influencing receptor binding and metabolic stability compared to methoxy () or imidazole () analogs.
  • Salt Forms : Hydrochloride salts (Target, ) improve aqueous solubility, critical for bioavailability.
  • Heterocyclic Modifications : Sulfur-containing thiophene (Compound 35) and nitrogen-rich imidazole () alter pharmacokinetic profiles and target selectivity .

Pharmacological and Functional Activity

  • Serotonin Receptor Modulation : Compounds like 35 and 36 () exhibit 5-HT2C receptor agonism , suggesting the target compound may share similar activity due to its cyclopropylamine core. However, the bromophenyl group may enhance affinity for specific subtypes .
  • Pesticide vs. Pharmaceutical Applications : Bromopropylate () and fluazolate () are ester-based pesticides, whereas the target and compounds are amine derivatives with CNS-targeted designs .

Biological Activity

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride, known by its CAS number 1333825-68-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C11H15BrClN
  • Molecular Weight : Approximately 276.6 g/mol
  • Structure : The compound features a cyclopropyl ring attached to a bromophenyl group and a nitrogen atom linked to two methyl groups. The hydrochloride form indicates the protonation of the amine group, enhancing solubility in biological systems.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antibacterial Properties : Preliminary studies suggest it may possess antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : There are indications of potential antiviral capabilities, although specific viral targets remain to be elucidated.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7), where it demonstrated significant cytotoxicity .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, interactions with specific enzymes and receptors are believed to play a critical role:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its anticancer effects.
  • Receptor Modulation : Studies are ongoing to determine its binding affinity to various receptors, which could elucidate its neuroactive properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane + BromophenylAnticancer, Antibacterial
N,N-Dimethyl-4-bromobenzamineBromobenzeneNeuroactive
CyclopropylamineCyclopropaneNeuroactive
4-Bromo-N,N-dimethylanilineBromophenylIntermediate in dyes

This table illustrates how variations in structure influence biological activity, emphasizing the unique properties of the compound .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • A study evaluating the antimicrobial efficacy of compounds similar to this compound found promising results against both bacterial and fungal strains .
  • Molecular docking studies have been employed to investigate the binding modes of related compounds with their targets, providing insights into their mechanisms of action and potential therapeutic applications .

Q & A

Advanced Research Question

  • Primary Neuronal Cultures: Evaluate neurotoxicity and synaptic plasticity effects.
  • Receptor-Transfected Cells: Study subtype-specific interactions (e.g., NMDA vs. GABA receptors).
  • Microdialysis: Measure neurotransmitter release in brain slices .

Advanced Research Question

  • Docking Studies: Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions of the bromophenyl group .
  • ADMET Prediction: Estimate pharmacokinetics (e.g., blood-brain barrier permeability) .

Case Study:
A docking simulation of the compound in the serotonin transporter (SERT) active site revealed π-π stacking between the bromophenyl group and Trp123, explaining its higher affinity vs. fluoro analogs .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Intermediate Stability: Cyclopropane intermediates may degrade under heat; use low-temperature flow reactors .
  • Purification: Chromatography scalability issues require switching to recrystallization or distillation .
  • Regioselectivity: Optimize protecting groups to prevent undesired alkylation .

How does stereochemistry impact biological activity?

Advanced Research Question
The cyclopropane ring’s stereochemistry (cis vs. trans) affects conformational flexibility and receptor fit. For example, trans-configurations may enhance binding to rigid enzyme pockets, while cis-forms improve solubility .

Methodology:

  • Chiral Resolution: Use enzymatic or chromatographic separation of enantiomers.
  • Pharmacokinetic Profiling: Compare AUC and half-life of stereoisomers in rodent models .

What synthetic routes minimize toxic byproducts?

Basic Research Question

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Catalytic Recycling: Immobilize catalysts on silica to reduce heavy metal waste .
  • One-Pot Synthesis: Combine steps to avoid isolating reactive intermediates .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

  • Photoaffinity Labeling: Incorporate a photoreactive group (e.g., azide) to crosslink with targets.
  • Click Chemistry: Attach fluorescent probes for visualization in live-cell imaging .
  • Thermal Shift Assays: Measure protein melting point shifts upon compound binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride
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{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.